2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-yl(2-fluorophenyl)methanone
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Overview
Description
2,3-dihydro-1H-imidazo[1,2-a][1,3]benzimidazol-1-yl(2-fluorophenyl)methanone is a complex organic compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1H-imidazo[1,2-a][1,3]benzimidazol-1-yl(2-fluorophenyl)methanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-fluorobenzoyl chloride with 2-aminobenzimidazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2,3-dihydro-1H-imidazo[1,2-a][1,3]benzimidazol-1-yl(2-fluorophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2,3-dihydro-1H-imidazo[1,2-a][1,3]benzimidazol-1-yl(2-fluorophenyl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings
Mechanism of Action
The mechanism of action of 2,3-dihydro-1H-imidazo[1,2-a][1,3]benzimidazol-1-yl(2-fluorophenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,3-diazole derivatives: These compounds share the imidazole core structure and exhibit similar chemical properties.
Benzimidazole derivatives: Compounds like omeprazole and pantoprazole, which are used as proton pump inhibitors, have structural similarities.
Uniqueness
2,3-dihydro-1H-imidazo[1,2-a][1,3]benzimidazol-1-yl(2-fluorophenyl)methanone is unique due to the presence of both imidazole and benzimidazole moieties, along with a fluorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H12FN3O |
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Molecular Weight |
281.28 g/mol |
IUPAC Name |
1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl-(2-fluorophenyl)methanone |
InChI |
InChI=1S/C16H12FN3O/c17-12-6-2-1-5-11(12)15(21)20-10-9-19-14-8-4-3-7-13(14)18-16(19)20/h1-8H,9-10H2 |
InChI Key |
PVFASJQBCWESQP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=NC3=CC=CC=C3N21)C(=O)C4=CC=CC=C4F |
Origin of Product |
United States |
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